
(3-Cyclohexyl-3-methylhex-5-enyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyclohexyl-3-methylhex-5-enyl)benzene is an organic compound with the molecular formula C19H28 It is characterized by a cyclohexyl group and a methyl group attached to a hexenyl chain, which is further connected to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclohexyl-3-methylhex-5-enyl)benzene typically involves the following steps:
Formation of the Hexenyl Chain: The hexenyl chain can be synthesized through a series of reactions, including alkylation and reduction processes.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a cycloaddition reaction, which involves the reaction of a suitable cyclohexene derivative with the hexenyl chain.
Formation of the Benzene Ring: The final step involves the attachment of the benzene ring through a Friedel-Crafts alkylation reaction, where the hexenyl chain is alkylated with benzene in the presence of a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to facilitate the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Cyclohexyl-3-methylhex-5-enyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, sulfo, and halo derivatives of the benzene ring.
Applications De Recherche Scientifique
(3-Cyclohexyl-3-methylhex-5-enyl)benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3-Cyclohexyl-3-methylhex-5-enyl)benzene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Cyclohexyl-3-methylhex-5-enyl)benzene derivatives: Compounds with similar structures but different functional groups attached to the benzene ring.
Cyclohexylbenzene: A simpler compound with a cyclohexyl group directly attached to the benzene ring.
Hexylbenzene: A compound with a hexyl chain attached to the benzene ring.
Uniqueness
This compound is unique due to the presence of both a cyclohexyl group and a methyl-substituted hexenyl chain, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
502760-12-5 |
|---|---|
Formule moléculaire |
C19H28 |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
(3-cyclohexyl-3-methylhex-5-enyl)benzene |
InChI |
InChI=1S/C19H28/c1-3-15-19(2,18-12-8-5-9-13-18)16-14-17-10-6-4-7-11-17/h3-4,6-7,10-11,18H,1,5,8-9,12-16H2,2H3 |
Clé InChI |
DTZCPQABKWGKHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=CC=C1)(CC=C)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![bicyclo[1.1.1]pentane-1-carbonyl bicyclo[1.1.1]pentane-1-carboperoxoate](/img/structure/B14245677.png)
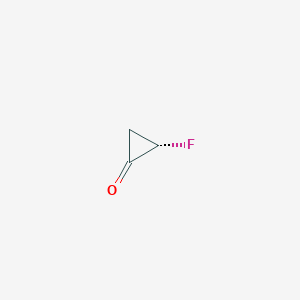
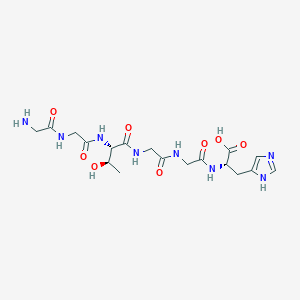
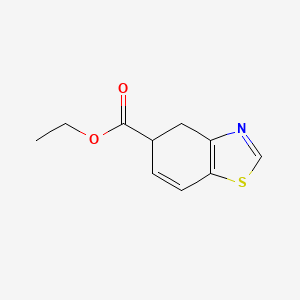
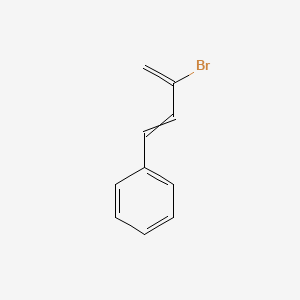

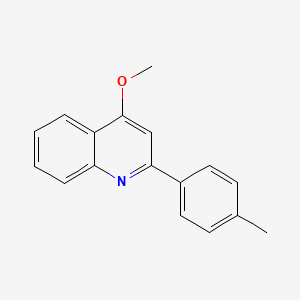
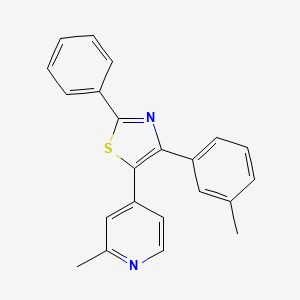


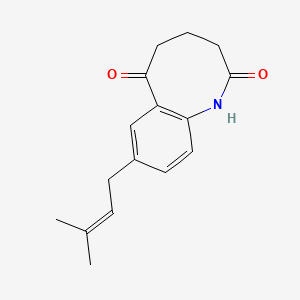
![N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide](/img/structure/B14245730.png)
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)-](/img/structure/B14245741.png)
![N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14245748.png)
